2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol
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Overview
Description
2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol is a chemical compound with the molecular formula C11H19N5O and a molecular weight of 237.3 g/mol It is characterized by the presence of a piperazine ring substituted with an amino-methylpyrimidine group and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol typically involves the reaction of 4-amino-6-methylpyrimidine with piperazine, followed by the introduction of an ethanol group. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the piperazine ring .
Scientific Research Applications
2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Amino-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanol: Similar structure but with different substitution pattern on the pyrimidine ring.
2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: Contains a thiazole ring and different functional groups.
Uniqueness
2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol is unique due to its specific substitution pattern and the presence of both piperazine and pyrimidine rings. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1333960-64-7 |
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Molecular Formula |
C11H19N5O |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-[4-(4-amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C11H19N5O/c1-9-8-10(12)14-11(13-9)16-4-2-15(3-5-16)6-7-17/h8,17H,2-7H2,1H3,(H2,12,13,14) |
InChI Key |
NGTDUQVWAGYWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CCO)N |
Origin of Product |
United States |
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